1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Mechanism of Action
Target of Action
Similar compounds have been found to interact with a variety of enzymes and receptors .
Mode of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Similar compounds have been found to have a wide range of pharmacological properties and biological activities, such as anticonvulsant, anticancer, antitumor, antibacterial, and insecticidal .
Pharmacokinetics
Similar compounds have been found to have a wide range of pharmacokinetic properties .
Result of Action
The antitumor activity of a similar compound on a375 cells has been studied, showing inhibitory rates of 1210% .
Action Environment
Similar compounds have been found to have their action modulated by lipophilicity .
Preparation Methods
The synthesis of 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as N,N-dimethylformamide and catalysts like palladium acetate . Industrial production methods may involve scaling up these reactions using continuous flow chemistry to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, often using reagents like sodium hydride or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds include other triazolo[4,3-b]pyridazine derivatives, such as:
- 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O/c1-21-11(6-7-17-21)15(24)16-10-14-19-18-12-4-5-13(20-23(12)14)22-8-2-3-9-22/h4-7H,2-3,8-10H2,1H3,(H,16,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFQZJZDEHDQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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